molecular formula C20H22ClN5O3S B14978180 3-chloro-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide

3-chloro-N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B14978180
M. Wt: 447.9 g/mol
InChI Key: KCQMQYHLYUZKRC-UHFFFAOYSA-N
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Description

3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethylamino and methyl groups, a phenyl ring substituted with a methoxy group, and a sulfonamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves multiple steps. One common synthetic route includes the selective displacement of chloride at the C4 position by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .

Comparison with Similar Compounds

Similar compounds include other sulfonamides and pyrimidine derivatives. Some examples are:

Compared to these compounds, 3-CHLORO-N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern and potential for diverse biological activities.

Properties

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

3-chloro-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H22ClN5O3S/c1-13-22-19(12-20(23-13)26(2)3)24-14-5-7-15(8-6-14)25-30(27,28)16-9-10-18(29-4)17(21)11-16/h5-12,25H,1-4H3,(H,22,23,24)

InChI Key

KCQMQYHLYUZKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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